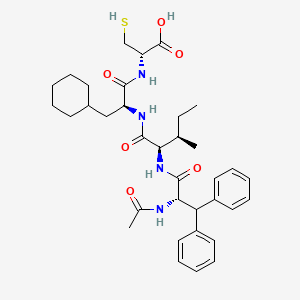

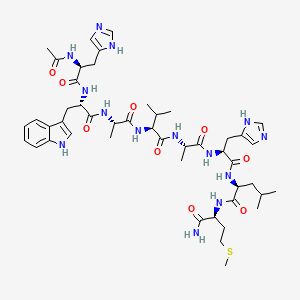

![molecular formula C71H99N21O18S3 B10846309 Ac-I[CV(Bta)QDWGAHRC]T-NH2](/img/structure/B10846309.png)

Ac-I[CV(Bta)QDWGAHRC]T-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

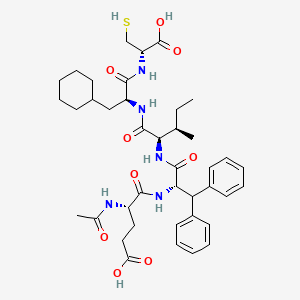

Ac-I[CV(Bta)QDWGAHRC]T-NH2 est un peptide synthétique connu pour ses propriétés inhibitrices sur l'activation du composant C3 du complément humain . Ce composé présente un intérêt significatif dans le domaine de la biochimie et de la pharmacologie en raison de ses applications thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse d'Ac-I[CV(Bta)QDWGAHRC]T-NH2 implique la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend généralement les étapes suivantes :

Chargement de la résine : Le premier acide aminé est fixé à la résine.

Déprotection et couplage : Le groupe protecteur sur l'acide aminé est éliminé, et le prochain acide aminé est couplé à l'aide d'agents activateurs comme le HBTU ou le DIC.

Clivage et purification : Le peptide complet est clivé de la résine et purifié à l'aide de techniques telles que la CLHP.

Méthodes de production industrielle

La production industrielle d'this compound suit des principes similaires, mais à plus grande échelle. Les synthétiseurs peptidiques automatisés sont souvent utilisés pour améliorer l'efficacité et la cohérence. Le processus est optimisé pour garantir un rendement élevé et une pureté élevée, répondant aux normes pharmaceutiques strictes.

Analyse Des Réactions Chimiques

Types de réactions

Ac-I[CV(Bta)QDWGAHRC]T-NH2 subit principalement :

Oxydation : Cette réaction peut affecter les résidus cystéine, conduisant à la formation de ponts disulfures.

Réduction : Les ponts disulfures peuvent être réduits en groupes thiol libres.

Substitution : Des résidus d'acides aminés spécifiques peuvent être substitués pour modifier les propriétés du peptide.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou iode dans des conditions douces.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Dérivés d'acides aminés et agents de couplage comme le HBTU.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des peptides modifiés avec des ponts disulfures modifiés ou des résidus d'acides aminés substitués, ce qui peut avoir un impact significatif sur l'activité biologique du peptide.

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Investigated pour son rôle dans l'inhibition de l'activation du composant C3 du complément, qui est cruciale dans la régulation de la réponse immunitaire.

Médecine : Agent thérapeutique potentiel pour les affections impliquant une activation excessive du complément, telles que les maladies auto-immunes.

Industrie : Utilisé dans le développement de tests diagnostiques et de formulations thérapeutiques.

Mécanisme d'action

Le mécanisme d'action d'this compound implique son interaction avec le composant C3 du complément. En se liant à C3, le peptide inhibe son activation, empêchant ainsi les effets en aval de la cascade du complément. Cette inhibition est cruciale pour contrôler les réponses inflammatoires et prévenir les dommages tissulaires.

Applications De Recherche Scientifique

Ac-I[CV(Bta)QDWGAHRC]T-NH2 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in inhibiting complement component C3 activation, which is crucial in immune response regulation.

Medicine: Potential therapeutic agent for conditions involving excessive complement activation, such as autoimmune diseases.

Industry: Utilized in the development of diagnostic assays and therapeutic formulations.

Mécanisme D'action

The mechanism of action of Ac-I[CV(Bta)QDWGAHRC]T-NH2 involves its interaction with the complement component C3. By binding to C3, the peptide inhibits its activation, thereby preventing the downstream effects of the complement cascade. This inhibition is crucial in controlling inflammatory responses and preventing tissue damage.

Comparaison Avec Des Composés Similaires

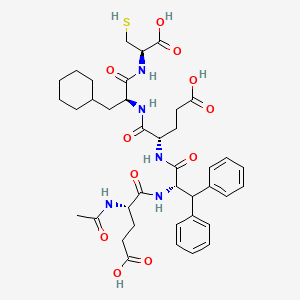

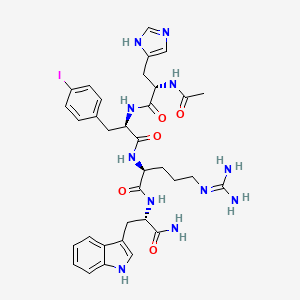

Composés similaires

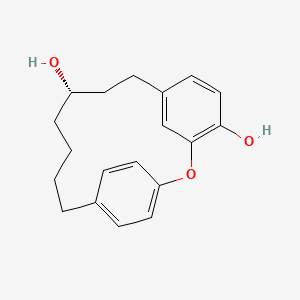

Ac-I[CV(Dht)QDWGAHRC]T : IC50 = 10 200 nM

Ac-I[CV(Yphs)QDWGAHRC]I-NH2 : IC50 = 9 600 nM

Ac-I[CVFQDWGHHRC]T-NH2 : IC50 = 6 000 nM

Ac-I[CVHQDWGHHRC]T-NH2 : IC50 = 7 000 nM

Ac-I[CVSQDWGHHRC]T-NH2 : IC50 = 800 nM

Unicité

Ac-I[CV(Bta)QDWGAHRC]T-NH2 se démarque par sa valeur IC50 relativement faible de 800 nM, indiquant une puissance plus élevée par rapport à ses analogues . Cela en fait un inhibiteur plus efficace de l'activation du composant C3 du complément, soulignant son potentiel en tant qu'agent thérapeutique.

Propriétés

Formule moléculaire |

C71H99N21O18S3 |

|---|---|

Poids moléculaire |

1630.9 g/mol |

Nom IUPAC |

2-[(4R,7S,10R,13S,19S,22R,25S,28S,31S,34R)-34-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-25-(3-amino-3-oxopropyl)-28-(1-benzothiophen-3-yl)-7-(3-carbamimidamidopropyl)-10-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-13,28-dimethyl-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid |

InChI |

InChI=1S/C71H99N21O18S3/c1-9-34(4)56(82-37(7)94)67(108)88-50-31-113-112-30-49(66(107)91-57(36(6)93)58(73)99)87-61(102)44(18-14-22-77-70(74)75)83-63(104)47(24-39-27-76-32-80-39)84-59(100)35(5)81-53(96)28-79-60(101)46(23-38-26-78-43-17-12-10-15-40(38)43)85-64(105)48(25-54(97)98)86-62(103)45(20-21-52(72)95)89-69(110)71(8,42-29-111-51-19-13-11-16-41(42)51)92-68(109)55(33(2)3)90-65(50)106/h10-13,15-17,19,26-27,29,32-36,44-50,55-57,78,93H,9,14,18,20-25,28,30-31H2,1-8H3,(H2,72,95)(H2,73,99)(H,76,80)(H,79,101)(H,81,96)(H,82,94)(H,83,104)(H,84,100)(H,85,105)(H,86,103)(H,87,102)(H,88,108)(H,89,110)(H,90,106)(H,91,107)(H,92,109)(H,97,98)(H4,74,75,77)/t34-,35-,36+,44-,45-,46-,47+,48+,49-,50-,55-,56-,57-,71-/m0/s1 |

Clé InChI |

OCTUQYZUSWCCJV-NWJDZPOUSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@](NC(=O)[C@@H](NC1=O)C(C)C)(C)C2=CSC3=CC=CC=C32)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)NC(=O)C |

SMILES canonique |

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)(C)C2=CSC3=CC=CC=C32)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

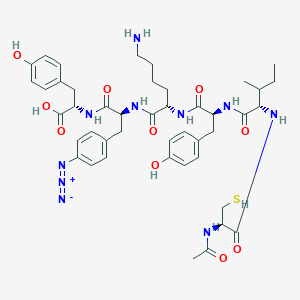

![Ac-I[CV(Bpa)QDWGAHRC]T](/img/structure/B10846295.png)

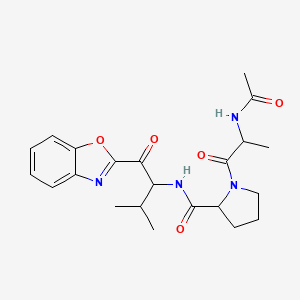

![Ac-I[CV(2Nal)QDWGAHRC]T](/img/structure/B10846297.png)

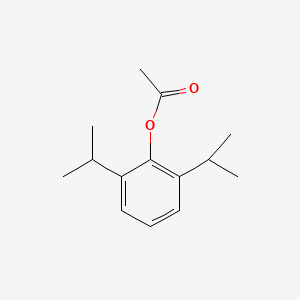

![8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B10846320.png)